molecular formula C33H43FN10O6 B3062090 Nemifitide CAS No. 173240-15-8

Nemifitide

Cat. No.: B3062090
CAS No.: 173240-15-8
M. Wt: 694.8 g/mol
InChI Key: SGXPTOACEHQGHL-RCNLLYRESA-N
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Description

Contextualization within Peptide-Based Therapeutics

Peptide-based therapeutics represent a significant area of pharmacological research, offering potential advantages due to their specificity and often lower toxicity compared to small molecule drugs. These molecules, composed of short chains of amino acids, can interact with a wide range of biological targets, including receptors, enzymes, and ion channels, playing crucial roles in various physiological processes within the central nervous system (CNS). The exploration of neuropeptides and their related receptors has shown potential for a better understanding of the etiology and pathogenesis of neurological and psychiatric disorders, potentially leading to more targeted treatments. mdpi.com

Nemifitide as a Pentapeptide Analogue of Melanocyte-Inhibiting Factor (MIF)

This compound (INN-00835) is a synthetic pentapeptide that has been identified as a novel analogue of melanocyte-inhibiting factor (MIF-1), also known as Pro-Leu-Gly-NH2. wikipedia.orgnih.govtargetmol.com MIF-1 is a small peptide found in the central nervous system. nih.govwisc.edu this compound shares structural similarities with MIF-1 and has the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. wikipedia.org It is considered a peptide analog of MIF that has been reported to potentially relieve depressive symptoms rapidly. nih.govncats.io MIF-1 itself was associated with acute antidepressant effects in an early study. nih.govwisc.edu this compound is also described as a derivative of the endogenous brain peptide MIF-1 with strong antidepressant activity. bioworld.com

Overview of Preclinical Research Trajectory

Preclinical research involving this compound has primarily focused on evaluating its potential as an antidepressant and investigating its mechanism of action. Studies in animal models of depression have been conducted to assess its efficacy. For instance, the Flinders Sensitive Line (FSL) rat, a genetic model exhibiting exaggerated immobility in the forced swim test, has been utilized to gain detailed information about this compound's antidepressant-like effects. nih.gov Preclinical studies have indicated that this compound can cross the blood-brain barrier and is localized predominantly in brain regions such as the amygdala, hippocampus, and frontal cortex in rats. ncats.iooup.com Research has also explored its in vitro receptor binding profile and in vivo interactions with psychoprobes to understand its effects on neurotransmitter pathways. ncats.iooup.com Preliminary preclinical findings suggested that this compound was more active than fluoxetine (B1211875) and sertraline (B1200038) in the Porsolt test, a stress-induced animal model of depression. bioworld.com

Data from preclinical studies in rats indicated that this compound administration decreased 5-HT levels and turnover in the hippocampus, suggesting a potential involvement of the serotonergic pathway in its pharmacological properties. bioworld.com In vitro studies have shown that this compound and its active metabolite bind to several receptors, including 5-HT2A, 5-HT2C, melanocortin MC4, MC5, and bombesin (B8815690) receptors, albeit at micromolar concentrations. wikipedia.orgtargetmol.commedchemexpress.com Its binding to 5-HT2A and significant interaction with d-fenfluramine in rats suggest a participation of the serotonergic pathway, potentially in a manner different from SSRI antidepressants. ncats.iooup.com

Preclinical studies in the FSL rat model demonstrated that this compound significantly increased swimming behavior, a measure indicative of antidepressant-like effects, at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses. nih.gov this compound (0.3 mg/kg) was shown to significantly increase swimming after just 5 days of treatment, similar to desipramine (B1205290) (5.0 mg/kg), while fluoxetine (5.0 mg/kg) did not show this effect within the same timeframe. nih.gov Furthermore, this compound (0.3 mg/kg) exhibited long-lasting effects in this model, comparable to fluoxetine (5.0 mg/kg), whereas desipramine (5.0 mg/kg) did not. nih.gov These preclinical findings have supported the continued investigation of this compound and its analogs as potential antidepressants. nih.gov

Preclinical Study Findings in FSL Rats

Treatment GroupDose (mg/kg)Treatment DurationEffect on Swimming in Forced Swim TestLong-Lasting Effect
This compound0.025-0.3ChronicSignificantly increased swimmingYes (at 0.3 mg/kg)
This compound0.4-2.4ChronicNo significant effectNot specified
This compound3.0-15.0ChronicSignificantly increased swimmingNot specified
This compound0.35 daysSignificantly increased swimmingYes
Desipramine5.05 daysSignificantly increased swimmingNo
Fluoxetine5.05 daysNo significant effectYes

Note: Data compiled from reference nih.gov.

Despite promising preclinical data, it is noted that some compounds that showed antidepressant-like activity in animals have not always exerted consistent antidepressant activity in humans. wjgnet.com Further research into this compound is considered necessary to fully prove its efficacy. encyclopedia.pubnih.gov

Properties

CAS No.

173240-15-8

Molecular Formula

C33H43FN10O6

Molecular Weight

694.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1

InChI Key

SGXPTOACEHQGHL-RCNLLYRESA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O

Canonical SMILES

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O

sequence

XXRGW

Origin of Product

United States

Mechanistic Investigations of Nemifitide Action

Molecular Target Identification and Characterization

Investigations into the molecular targets of nemifitide have primarily focused on its binding to several key receptors in the central nervous system. These studies aim to identify the receptors with which this compound interacts and characterize the nature of these interactions.

Receptor Binding Affinities and Selectivity

Studies have shown that this compound binds to multiple receptors, generally at micromolar concentrations. targetmol.comwikipedia.org The clinical significance of these relatively weak actions is currently unclear. wikipedia.org

This compound has been shown to bind to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. targetmol.comtargetmol.comwikipedia.org In vitro studies indicate that both this compound and its active metabolite (M1) bind to these receptors at micromolar concentrations. targetmol.comtargetmol.com this compound has been demonstrated to act as an antagonist at the 5-HT2A receptor. wikipedia.org The binding of this compound to 5-HT2A receptors, along with its interaction with d-fenfluramine in rats, suggests a potential involvement of the serotonergic pathway in its mechanism of action, possibly in a manner different from selective serotonin reuptake inhibitors (SSRIs). oup.comresearchgate.net

Interactions with melanocortin receptors, particularly MC4 and MC5 subtypes, have also been reported for this compound. targetmol.comtargetmol.comwikipedia.org Similar to its interactions with serotonin receptors, this compound and its active metabolite bind to MC4 and MC5 receptors at micromolar concentrations in vitro. targetmol.comtargetmol.com Melanocortin receptors are G-protein coupled receptors involved in various physiological processes, including those in the central nervous system. mdpi.comnih.govnih.gov

This compound's binding profile extends to other neurotransmitter receptors, including bombesin (B8815690) and NPY1 (neuropeptide Y Y1 receptor). targetmol.comtargetmol.comwikipedia.org In vitro studies have shown binding to bombesin receptors at micromolar concentrations. targetmol.comtargetmol.com The NPY1 receptor is part of the neuropeptide Y system, which is involved in various physiological processes and is a target for studying diseases. nih.govfrontiersin.org

Here is a summary of this compound's binding affinities:

Receptor SubtypeBinding Affinity (approximate)NoteSource
5-HT2AMicromolar concentrationsAntagonist targetmol.comtargetmol.comwikipedia.org
5-HT2CMicromolar concentrations targetmol.comtargetmol.com
MC4Micromolar concentrations targetmol.comtargetmol.comwikipedia.org
MC5Micromolar concentrations targetmol.comtargetmol.comwikipedia.org
BombesinMicromolar concentrations targetmol.comtargetmol.comwikipedia.org
NPY1Micromolar concentrations wikipedia.org

Ligand-Receptor Kinetics and Thermodynamics

While this compound has been shown to bind to several receptors, detailed research specifically on the ligand-receptor kinetics and thermodynamics of this compound interactions is not extensively reported in the provided search results. General principles of ligand-receptor binding kinetics and thermodynamics are crucial for understanding drug effectiveness and designing compounds with desired properties, involving factors like association and dissociation rates, and binding affinity which can be influenced by the receptor's conformational dynamics. arxiv.orgibmc.msk.rufrontiersin.orgfrontiersin.orgnih.gov

Post-Receptor Signaling Pathway Elucidation

Information specifically detailing the post-receptor signaling pathways activated or modulated by this compound is limited in the provided search results. The mechanism of action of this compound is described as unclear. wikipedia.org However, its interactions with GPCRs like serotonin and melanocortin receptors suggest potential involvement in downstream signaling cascades typical of these receptor classes. For instance, 5-HT2 receptors are G protein-coupled receptors coupled to Gq/G11, mediating excitatory neurotransmission and influencing pathways that regulate mood, anxiety, and other functions. wikipedia.orgnih.gov Melanocortin receptors are also GPCRs whose activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) formation. mdpi.comnih.gov Further research is needed to specifically elucidate the post-receptor signaling events triggered by this compound binding to its targets.

Neurotransmitter System Modulation at the Synaptic Level (e.g., Serotonergic Pathway Involvement)

Research into the mechanism of action of this compound has indicated involvement of the serotonergic pathway, although its precise mode of action appears to differ from that of selective serotonin reuptake inhibitors (SSRIs). oup.com Studies evaluating in vitro receptor binding and in vivo localization in rat brains, as well as interactions with psychoprobes, have suggested the participation of the serotonergic system. oup.comresearchgate.net

This compound has been shown to readily cross the blood-brain barrier and is primarily localized in brain regions such as the amygdala, hippocampus, and frontal cortex in rats. oup.comresearchgate.net These areas are known to be involved in mood regulation and are targets for antidepressant action.

In vitro binding studies have revealed that this compound, and its active metabolite, bind to several receptors, including the 5-HT2A receptor, albeit at micromolar concentrations. wikipedia.orgmedchemexpress.commedchemexpress.com One study indicated that this compound acts as an antagonist at the 5-HT2A receptor. wikipedia.org The clinical significance of these relatively weak binding affinities is not yet fully clear. wikipedia.org Beyond serotonergic receptors, binding to NPY1, bombesin, MC4, and MC5 receptors has also been observed in vitro, also at micromolar concentrations. wikipedia.orgmedchemexpress.commedchemexpress.com

Further evidence for serotonergic involvement comes from preclinical studies in rats. Administration of this compound to male Sprague-Dawley rats decreased 5-HT levels and turnover in the hippocampus. bioworld.com This finding suggests that the serotonergic pathway plays a role in the pharmacological properties of this compound. bioworld.com

Clinical studies have also explored the effect of this compound on serotonin uptake. In a study involving depressed patients, treatment with this compound (INN 00835) resulted in a significantly larger change in platelet serotonin uptake rates compared to the placebo group. researchgate.net The change in the maximum rate of uptake (deltaVmax) was notably larger in the drug-treated group. researchgate.net This suggests that this compound influences serotonin transport, although the exact mechanism at the synaptic level warrants further detailed investigation. researchgate.net

The modulation of synaptic transmission by serotonin is a complex process involving various receptor subtypes located on both presynaptic and postsynaptic membranes. frontiersin.orgwikipedia.org Presynaptic receptors can act as autoregulators, influencing further serotonin release, while postsynaptic receptors propagate signals that can be either excitatory or inhibitory depending on the specific receptor subtype. frontiersin.orgnih.gov Antidepressants targeting the serotonergic system often work by increasing the concentration of serotonin in the synaptic cleft, for example, by inhibiting reuptake transporters or enzyme degradation. nih.govnih.govmdpi.com this compound's observed effects on 5-HT levels, turnover, and platelet uptake suggest an interaction with this intricate system, although its mechanism appears distinct from typical SSRIs. oup.combioworld.comresearchgate.net

The research findings highlight that while this compound impacts the serotonergic system, the precise molecular and cellular mechanisms at the synaptic level require further elucidation to fully understand its antidepressant effects. oup.commdpi.com

Data Table: Effect of this compound on Platelet Serotonin Uptake

GroupChange in Platelet 5-HT Uptake Rate (deltaVmax)Statistical Significance (vs. Placebo)
This compoundSignificantly largerP < 0.05
Placebo--

Note: Data derived from a study on platelet serotonin uptake in depressed patients treated with this compound. researchgate.net

Data Table: In Vitro Receptor Binding of this compound and its Metabolite

ReceptorBinding Concentration
5-HT2AMicromolar
5-HT2CMicromolar
NPY1Micromolar
BombesinMicromolar
MC4Micromolar
MC5Micromolar

Note: Binding observed for this compound and its active metabolite. wikipedia.orgmedchemexpress.commedchemexpress.com

Preclinical Pharmacokinetic and Biodistribution Studies

Blood-Brain Barrier Permeation Dynamics

Studies have indicated that nemifitide is capable of crossing the blood-brain barrier (BBB). oup.commedchemexpress.cnncats.io This is a crucial property for a compound intended to exert effects within the brain. Research, including in vivo localization studies in rat brains, has provided evidence for this permeation. oup.comncats.io The ability of peptides like this compound to cross the BBB has been a subject of investigation, with some peptides demonstrating saturable transport systems. researchgate.net

Regional Brain Localization Profiling in Rodent Models (e.g., Amygdala, Hippocampus, Frontal Cortex)

Following administration, this compound has been shown to localize in specific regions of the rat brain. Studies evaluating its in vivo localization have identified its presence primarily in the amygdala, hippocampus, and frontal cortex. oup.comncats.io These brain regions are of particular interest due to their known involvement in mood regulation and the pathophysiology of depression. nih.govdovepress.comkarger.comfrontiersin.org this compound has been found at nanomolar concentrations in these areas. researchgate.net

The distribution pattern suggests a potential interaction with neural circuits implicated in emotional processing and cognitive function.

Brain RegionLocalization of this compound (Rodent Studies)
AmygdalaPrimary localization observed. oup.comncats.ioresearchgate.net
HippocampusPrimary localization observed. oup.comncats.ioresearchgate.net
Frontal CortexPrimary localization observed. oup.comncats.ioresearchgate.net
StriatumNot explicitly mentioned as primary.
HypothalamusNot explicitly mentioned as primary.

Metabolite Characterization and Bioactivity Assessment in Neural Tissues

This compound undergoes metabolism. bioworld.com Incubation of this compound with rat and human tissue preparations has shown that the compound is extensively metabolized, particularly in the liver and intestine. bioworld.com Multiple pathways involving cytochrome P-450 isoforms, including CYP1A2, CYP2C19, and CYP2D6, appear to be involved in its metabolism. bioworld.com

While the specific bioactivity of all this compound metabolites in neural tissues is not extensively detailed in the provided information, it is known that this compound and its active metabolite (referred to as M1) bind to several receptors at micromolar concentrations. medchemexpress.cn These receptors include 5-HT2A (where it acts as an antagonist), NPY1, bombesin (B8815690), and MC4 and MC5 receptors. medchemexpress.cnwikipedia.org The binding to these receptors suggests potential mechanisms of action within the neural tissue, although the clinical significance of these relatively weak binding affinities requires further clarification. wikipedia.org Research has also explored the interaction of this compound with psychoprobes indicative of specific neurotransmitter pathways in acute rat studies. oup.comncats.io

MetaboliteBioactivity in Neural Tissues (Known)Relevant Receptors Bound (if specified)
This compoundBinds to several receptors at micromolar concentrations. medchemexpress.cnwikipedia.org5-HT2A (antagonist), NPY1, Bombesin, MC4, MC5. medchemexpress.cnwikipedia.org
M1Active metabolite; binds to several receptors at micromolar concentrations. medchemexpress.cn5-HT2A, 5-HT2C, Melanocortin MC4, MC5, Bombesin. medchemexpress.cn

Pharmacological Efficacy in Translational Animal Models of Neurological Disorders

Evaluation in Genetic Animal Models of Depression (e.g., Flinders Sensitive Line Rats)

The Flinders Sensitive Line (FSL) of rats is a well-established genetic animal model of depression, selectively bred for an exaggerated immobility response in the forced swim test. nih.gov This model was utilized to explore the antidepressant-like properties of Nemifitide. In a key study, chronic administration of this compound to FSL rats resulted in a significant increase in swimming behavior, a key indicator of antidepressant efficacy in this model. nih.gov

Interestingly, the dose-response to this compound in FSL rats was found to be biphasic, or U-shaped. Significant antidepressant-like effects were observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) dose ranges. nih.gov However, intermediate doses (0.4-2.4 mg/kg) did not produce a significant effect on swimming duration. nih.gov This nonlinear dose-response relationship suggests a complex underlying mechanism of action.

Behavioral Phenotype Modification in Forced Swim Test Paradigm

The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for potential antidepressant activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. Antidepressant compounds typically reduce this immobility time, increasing active behaviors such as swimming or climbing.

This compound has demonstrated robust efficacy in modifying the behavioral phenotype of FSL rats in the FST. Following chronic treatment for either 5 or 14 days, this compound significantly increased swimming time 22-24 hours after the last dose. nih.gov This effect indicates a potent antidepressant-like activity, suggesting that this compound can effectively counteract the depressive-like state inherent in this genetic animal model. Preclinical research has also indicated that this compound may be more active than some conventional antidepressants, such as fluoxetine (B1211875) and sertraline (B1200038), in the Porsolt test, a similar stress-induced model of depression. bioworld.com

Long-Term Neurobehavioral Effects in Preclinical Studies

The long-term neurobehavioral effects of this compound in preclinical animal models following a significant washout period have not been extensively detailed in publicly available research. However, studies have investigated the duration of its antidepressant-like effects shortly after cessation of treatment.

In the Flinders Sensitive Line (FSL) rat model, the antidepressant-like effects of this compound (at a dose of 0.3 mg/kg) were found to be long-lasting. nih.gov This persistence of effect was also observed with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. nih.gov In contrast, the tricyclic antidepressant (TCA) desipramine (B1205290) did not exhibit the same sustained activity after treatment was stopped. nih.gov This suggests that this compound may induce more enduring neuroplastic changes that contribute to its sustained therapeutic-like action, a characteristic that is highly desirable for antidepressant medications. Further preclinical studies focusing on a broader range of behavioral assessments after a prolonged drug-free period would be beneficial to fully characterize the long-term neurobehavioral profile of this compound.

Comparative Analysis with Established Antidepressants in Animal Models

Direct comparative studies in animal models have provided valuable insights into the pharmacological profile of this compound relative to established antidepressant classes, namely tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).

In the FSL rat model, the onset of this compound's antidepressant-like action was notably rapid. After just five days of treatment, this compound (0.3 mg/kg) significantly increased swimming behavior, an effect comparable to that of the TCA desipramine (5.0 mg/kg). nih.gov In contrast, the SSRI fluoxetine (5.0 mg/kg) did not show a significant effect after the same treatment duration, highlighting a potential advantage of this compound in terms of a faster therapeutic onset. nih.gov

As mentioned previously, the duration of the antidepressant-like effect also differentiated this compound from some established drugs. Both this compound and fluoxetine demonstrated long-lasting effects in the FST after cessation of treatment, whereas the effects of desipramine were not sustained. nih.gov

Comparative Efficacy of this compound and Standard Antidepressants in the Forced Swim Test in FSL Rats
CompoundDoseTreatment DurationEffect on Swimming BehaviorOnset of ActionDuration of Effect
This compound0.3 mg/kg5 daysSignificant IncreaseRapid (5 days)Long-lasting
Desipramine5.0 mg/kg5 daysSignificant IncreaseRapid (5 days)Not long-lasting
Fluoxetine5.0 mg/kg5 daysNo Significant IncreaseDelayed (>5 days)Long-lasting

Advanced Research Methodologies in Nemifitide Studies

In Vitro High-Throughput Screening for Target Identification

The precise mechanism of action for Nemifitide remains a subject of investigation. wikipedia.org However, initial target identification and mechanism of action studies have been informed by in vitro receptor binding assays. ncats.io These assays are crucial for determining the affinity of a compound for a wide array of potential biological targets. In the context of drug discovery, high-throughput screening (HTS) is often employed to rapidly test large libraries of compounds against numerous targets to identify "hits". medchemexpress.com

For this compound, in vitro binding studies have revealed that both the parent compound and its active metabolite, M1, interact with several receptor types, albeit at micromolar concentrations. medchemexpress.comresearchgate.net The identified receptors include serotonin (B10506) 5-HT2A and 5-HT2C receptors, melanocortin MC4 and MC5 receptors, and the bombesin (B8815690) receptor. medchemexpress.com this compound has been shown to act as an antagonist at the 5-HT2A receptor. wikipedia.org The weak binding affinity to these receptors suggests that their clinical significance is not fully established. wikipedia.org

Table 1: In Vitro Receptor Binding Profile for this compound and its Metabolite

Compound Target Receptors Affinity Implied Action
This compound 5-HT2A, 5-HT2C, MC4, MC5, Bombesin Micromolar Antagonist at 5-HT2A
Metabolite (M1) 5-HT2A, 5-HT2C, MC4, MC5, Bombesin Micromolar Not Specified

In Vivo Neurophysiological and Neurochemical Assays (e.g., interactions with psychoprobes)

To understand the antidepressant-like effects of this compound in a living system, researchers have utilized in vivo neurophysiological and neurochemical assays. These studies provide insights into how the compound affects behavior and brain chemistry.

A key model used in these studies is the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression characterized by innate exaggerated immobility in the forced swim test. nih.gov In this test, a reduction in immobility is indicative of antidepressant-like activity. Chronic treatment with this compound was shown to significantly increase swimming behavior in FSL rats, with effects observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) dose ranges. nih.gov Notably, the effects of this compound (at 0.3 mg/kg) were observed after only 5 days of treatment, similar to the tricyclic antidepressant desipramine (B1205290), whereas the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) did not show a significant effect at that time point. nih.gov Furthermore, the antidepressant-like effects of this compound were found to be long-lasting, a characteristic it shared with fluoxetine. nih.gov

Table 2: Comparative Effects of this compound and Reference Antidepressants in the Forced Swim Test (FSL Rats)

Compound Dose Onset of Action (Increased Swimming) Duration of Effect
This compound 0.3 mg/kg 5 Days Long-lasting
Desipramine 5.0 mg/kg 5 Days Not long-lasting
Fluoxetine 5.0 mg/kg > 5 Days Long-lasting

Neurochemical investigations have also been conducted to probe the underlying mechanisms of this compound's action. Studies involving interactions with psychoprobes—substances that elicit a measurable neurochemical or behavioral response indicative of a specific neurotransmitter system's activity—have been particularly informative. ncats.io Research has demonstrated a significant interaction between this compound and d-fenfluramine in rats. ncats.io D-fenfluramine is a serotonin-releasing agent, and interactions with it strongly suggest the involvement of the serotonergic pathway in this compound's mode of action. ncats.ionih.gov Further supporting this, administration of this compound to rats was found to decrease serotonin (5-HT) levels and turnover in the hippocampus. bioworld.com These findings suggest that this compound influences the serotonergic system in a manner distinct from that of SSRIs. ncats.io

Computational Approaches in Peptide Drug Design

Computational methods are integral to modern drug discovery, offering powerful tools for designing and optimizing peptide-based therapeutics. These in silico techniques can predict molecular structures, simulate interactions with biological targets, and analyze structure-activity relationships, thereby accelerating the development process. However, a review of the available scientific literature did not yield specific studies applying these computational methodologies directly to this compound. The following sections describe the principles of these approaches.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental component of medicinal chemistry that involves synthesizing and testing a series of structurally related compounds (analogs) to determine how specific chemical modifications affect their biological activity. The goal is to identify the key chemical features (pharmacophore) responsible for the desired effect and to optimize potency, selectivity, and pharmacokinetic properties. This compound is itself an analog of melanocyte-inhibiting factor (MIF-1). nih.gov While research has concluded that the development of this compound and its analogs holds promise, detailed SAR studies that systematically modify the pentapeptide structure of this compound and correlate these changes with antidepressant-like activity have not been published in the reviewed literature. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as 5-HT2A) to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. Following docking, molecular dynamics (MD) simulations can be employed. MD simulations use Newtonian physics to model the atomic-level movements of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. Although this compound has been identified as a 5-HT2A receptor antagonist, there are no specific molecular docking or dynamics simulation studies for this compound with this or other receptors available in the reviewed scientific literature. wikipedia.orgnih.gov

Virtual Screening for Drug Repurposing (e.g., Human Agmatinase Inhibition)

Virtual screening is a computational approach that involves screening large databases of existing compounds to identify those that are most likely to bind to a drug target of interest. nih.gov This technique can be used for drug repurposing—finding new therapeutic uses for approved drugs. One potential target of interest for antidepressants is human agmatinase, an enzyme that degrades agmatine. nih.gov Agmatine itself has been investigated as a potential endogenous antidepressant, and increased expression of agmatinase has been observed in individuals with mood disorders, suggesting that inhibiting this enzyme could be a valid therapeutic strategy. nih.govnih.gov Despite this rationale, a comprehensive literature search did not reveal any studies that have employed virtual screening to assess this compound as a potential inhibitor of human agmatinase.

Bioanalytical Methodologies for Compound Detection in Biological Matrices

The ability to accurately measure the concentration of a drug in biological matrices like blood, plasma, or serum is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and eliminated by the body. For this compound, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and used to determine the concentrations of the unchanged parent drug in plasma samples collected during clinical trials. researchgate.net

LC-MS/MS is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The general workflow for such a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), where a solvent like methanol (B129727) or acetonitrile (B52724) is used to precipitate plasma proteins, or liquid-liquid extraction (LLE), where the drug is extracted from the aqueous plasma into an immiscible organic solvent.

Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. The compound travels through a column (e.g., a C18 reverse-phase column) with a liquid mobile phase. The chemical properties of this compound would dictate the specific column and mobile phase composition required to achieve good separation from other components.

Ionization and Mass Spectrometric Detection: As the compound elutes from the chromatography column, it enters the mass spectrometer's ion source (e.g., electrospray ionization or ESI), where it is converted into gas-phase ions. The first mass analyzer (quadrupole) selects the specific ion corresponding to this compound (the precursor ion). This ion is then fragmented, and a second mass analyzer selects a specific fragment ion (the product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and sensitivity for quantifying the compound.

This validated LC-MS/MS method was crucial in pharmacokinetic studies of this compound, which established that the compound is rapidly absorbed and eliminated, with a half-life of 15-30 minutes. wikipedia.org

Peptide Chemistry and Analog Development for Enhanced Pharmacological Profiles

Pentapeptide Synthesis Strategies

The synthesis of pentapeptides, such as Nemifitide, can be achieved through various methods, including solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS) researchgate.net. SPPS is often considered more efficient as it typically requires less purification between steps compared to solution-phase synthesis researchgate.net.

General strategies for peptide synthesis involve the sequential coupling of amino acids or the condensation of peptide segments karger.com. Protective groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure that peptide bonds form only between the desired amino and carboxyl groups karger.com. These protecting groups are selectively removed at appropriate stages of the synthesis karger.com.

For linear peptide synthesis, two main strategies exist: chain building starting from the N-terminal residue (N→C strategy) or starting from the C-terminus (C→N strategy) karger.com. The choice of synthesis strategy and coupling reagents can impact the efficiency and purity of the final peptide product researchgate.netgoogle.com. For example, using suitable condensation reagents can help reduce racemization during amide bond formation, leading to higher purity google.com.

Some synthesis strategies may employ a combination of methods, such as a "solid-liquid combination" where linear peptide synthesis is performed using a solid phase method, and cyclization (if applicable) is carried out in the liquid phase google.com. Enzymatic methods have also been explored for peptide bond formation karger.com.

Rational Design of this compound Analogs for Improved Target Selectivity

Rational drug design involves the deliberate design of molecules with specific pharmacological properties, often by modifying existing compounds ucdavis.edunih.gov. For peptide therapeutics like this compound, rational design of analogs aims to enhance desirable characteristics such as target selectivity, potency, and pharmacokinetic profiles, while potentially reducing off-target effects scispace.comnih.gov.

This compound is a peptide analog of melanocyte-inhibiting factor (MIF-1) wikipedia.orgmedchemexpress.com. The design of this compound itself can be considered an example of analog development based on a naturally occurring peptide. Rational design of this compound analogs could involve modifications to the amino acid sequence or structure to influence binding affinity and selectivity for its known targets, such as the 5-HT₂A receptor, NPY₁, bombesin (B8815690), and MC₄ and MC₅ receptors, or to explore interactions with other potential targets wikipedia.orgmade-in-china.commedchemexpress.com.

Strategies for designing peptide analogs can include:

Amino acid substitutions: Replacing one or more amino acids with natural or non-natural amino acids to alter properties like receptor binding, enzymatic stability, or lipophilicity.

Peptide backbone modifications: Altering the peptide backbone structure to improve stability against peptidases or influence conformation.

Cyclization: Introducing cyclic constraints into the peptide structure, which can enhance rigidity and potentially improve target binding and stability google.com.

Conjugation: Attaching the peptide to other molecules, such as polymers or targeting ligands, to improve pharmacokinetics or direct the peptide to specific tissues nih.govnih.gov.

The goal of these modifications is to create analogs with improved therapeutic profiles, such as increased potency at desired targets, reduced activity at off-targets, enhanced metabolic stability, or altered distribution in the body scispace.comnih.gov. While specific detailed research findings on the rational design and target selectivity of this compound analogs are not extensively detailed in the provided search results, the principles of rational design in peptide chemistry are broadly applicable to developing improved variants of this compound.

Development of Alternative Drug Delivery Systems for Peptide Therapeutics (e.g., Transdermal, Intranasal, Needleless Injection Technologies)

Peptide therapeutics often face challenges with traditional oral administration due to degradation in the gastrointestinal tract and poor absorption wikipedia.orgmade-in-china.comcyprumed.net. This necessitates alternative routes of administration, such as injection wikipedia.orgmade-in-china.com. However, frequent injections can impact patient compliance wikipedia.orgujpronline.com. Therefore, the development of alternative drug delivery systems is an active area of research for peptides like this compound.

Several alternative delivery systems are being explored for peptide therapeutics:

Transdermal Delivery: Delivering peptides through the skin offers a non-invasive route genscript.comnih.gov. However, the stratum corneum, the outermost layer of the skin, acts as a significant barrier to the passive diffusion of large, hydrophilic molecules like peptides nih.govresearchgate.nettandfonline.com. Strategies to enhance transdermal peptide delivery include the use of chemical enhancers, physical methods like iontophoresis (using electric current), electroporation (applying electric pulses), and microneedle arrays nih.govresearchgate.nettandfonline.com. Microneedle arrays create temporary pathways in the skin to facilitate peptide permeation researchgate.net. Some short synthetic peptides have also been designed to transiently open skin barriers for drug delivery genscript.comanaspec.com.

Intranasal Delivery: The nasal route offers a non-invasive way to deliver drugs, including peptides, with potential for rapid absorption due to the highly vascularized nasal mucosa wikipedia.orgondrugdelivery.cominnovareacademics.infrontiersin.org. Intranasal delivery can also potentially bypass the blood-brain barrier, offering a route for peptides targeting the central nervous system wikipedia.orgondrugdelivery.cominnovareacademics.innih.gov. Peptides can be absorbed through the nasal epithelium via paracellular, transcellular, and intracellular pathways innovareacademics.in. This route avoids first-pass metabolism in the liver, potentially increasing bioavailability innovareacademics.infrontiersin.org. Intranasal delivery systems for peptides are being developed, and some peptide drugs are already marketed as nasal sprays ondrugdelivery.com.

Needleless Injection Technologies: These systems deliver drugs through the skin without a traditional needle, often using a high-pressure jet of fluid or solid particles ujpronline.commoh.gov.mydrug-dev.comintegrimedical.com. Needleless injection can reduce pain and anxiety associated with needles and may improve patient compliance, particularly for drugs requiring frequent administration ujpronline.commoh.gov.myintegrimedical.com. These technologies are suitable for delivering various medications, including macromolecular drugs like peptides and vaccines ujpronline.commoh.gov.my. Studies have compared the systemic exposure of this compound following administration by standard needle injection versus a needle-free injection system, indicating comparable systemic exposure researchgate.net.

This compound is currently administered via subcutaneous injection wikipedia.orgmade-in-china.com. Evidence from a Phase 1 clinical study suggested that this compound could potentially be administered through needleless injection devices sec.gov. Further exploration of alternative delivery methods like transdermal patches and intranasal sprays for this compound has been considered to improve administration convenience sec.gov.

Q & A

Q. How to design a longitudinal study for Nemifitide’s long-term stability without commercial stability chambers?

  • Cost-Effective Method : Use desiccators with saturated salt solutions for controlled humidity (e.g., LiCl for 11% RH). Validate with periodic HPLC-UV degradation profiling .

Future Directions

Q. What computational tools can predict this compound’s interactions with off-target proteins?

  • Methodology : Apply molecular docking (AutoDock Vina) against PDBe-KB databases. Validate via alanine scanning mutagenesis of peptide-receptor interfaces .

Q. How to integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?

  • Workflow : Use pathway enrichment analysis (IPA or MetaboAnalyst) on differentially expressed proteins/metabolites. Cross-reference with KEGG pathways for neuroprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.